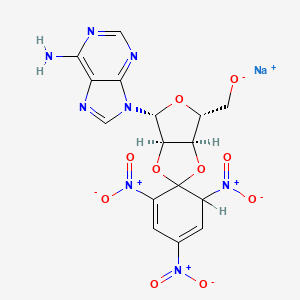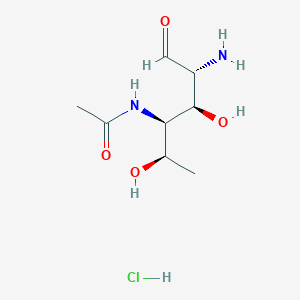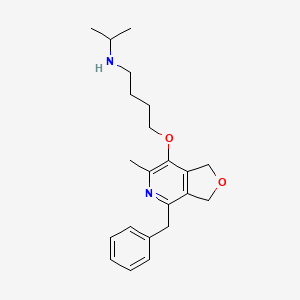
Barucainide
Vue d'ensemble
Description
Barucainide is a class Ib antiarrhythmic agent that was initially developed by Abbott Laboratories. It is primarily used for the treatment of ventricular arrhythmias. The compound works by blocking sodium channels, which helps to stabilize the cardiac membrane and prevent abnormal heart rhythms .
Applications De Recherche Scientifique
Barucainide has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the mechanisms of sodium channel blockers.
Biology: this compound is used in research to understand the effects of sodium channel blockers on cellular functions.
Medicine: It is studied for its potential use in treating various cardiac arrhythmias.
Industry: This compound is used in the pharmaceutical industry for the development of new antiarrhythmic drugs.
Mécanisme D'action
Barucainide exerts its effects by blocking sodium channels in the cardiac cells. This action stabilizes the cardiac membrane and prevents abnormal electrical activity that can lead to arrhythmias. The molecular target of this compound is the sodium channel alpha subunit, which is responsible for the rapid influx of sodium ions during the action potential .
Méthodes De Préparation
The synthesis of Barucainide involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the synthesis of the furo[3,4-c]pyridine ring system.
Functional group introduction: Various functional groups, such as the benzyl and isopropyl groups, are introduced to the core structure through a series of reactions, including alkylation and amination.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Barucainide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Comparaison Avec Des Composés Similaires
Barucainide is similar to other class Ib antiarrhythmic agents, such as lidocaine and mexiletine. it has a unique structure that provides it with distinct pharmacokinetic properties, such as a longer half-life and slower elimination. This makes this compound a valuable alternative for patients who may not respond well to other antiarrhythmic agents .
Similar Compounds
- Lidocaine
- Mexiletine
- Tocainide
Propriétés
IUPAC Name |
4-[(4-benzyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl)oxy]-N-propan-2-ylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-16(2)23-11-7-8-12-26-22-17(3)24-21(19-14-25-15-20(19)22)13-18-9-5-4-6-10-18/h4-6,9-10,16,23H,7-8,11-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSKBNFNSAMNEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(COC2)C(=N1)CC3=CC=CC=C3)OCCCCNC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60229912 | |
| Record name | Barucainide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60229912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79784-22-8 | |
| Record name | Barucainide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079784228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Barucainide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60229912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BARUCAINIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14NFL30YOH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Barucainide and how does it affect cardiac arrhythmias?
A1: this compound is a Class Ib antiarrhythmic agent. [, , ] It exerts its effects by blocking voltage-gated sodium channels in the heart, specifically inhibiting the fast inward sodium current. [] This action reduces the rate of depolarization in cardiac cells, effectively suppressing abnormal electrical impulses that can lead to arrhythmias. [, ] this compound demonstrates a preference for ischemic or depolarized myocardial tissue, making it potentially valuable for treating arrhythmias associated with heart disease. []
Q2: What is known about the pharmacokinetics of this compound in humans?
A2: Studies in healthy volunteers have shown that this compound, administered orally, reaches peak plasma concentrations within approximately 2.5 hours. [] It is slowly eliminated from the body, with a terminal half-life ranging from 8 to 26 hours, primarily through metabolic processes. [] Notably, around 21% of the administered dose is excreted unchanged in the urine. [] Intravenous administration leads to rapid distribution within the body. [] Further research suggests that this compound's metabolism might vary depending on individual hydroxylation capacity. []
Q3: What evidence supports the efficacy of this compound in treating arrhythmias?
A3: Research using a canine model of ventricular arrhythmia indicated that this compound demonstrated superior antiarrhythmic efficacy compared to lidocaine. [] In an open-label clinical study involving patients with coronary artery disease, this compound significantly decreased the frequency of premature ventricular contractions (PVCs) and couplets. [] The study also reported complete suppression of ventricular tachycardia in all patients where it was present. [] These findings suggest that this compound holds promise for managing ventricular arrhythmias.
Q4: Are there any concerns regarding the safety and tolerability of this compound?
A4: While generally well-tolerated, studies have reported some observations regarding this compound's safety profile. One study noted a slight but statistically significant increase in serum creatinine levels among patients receiving this compound. [] Further investigation is necessary to understand the underlying mechanism and clinical significance of this observation. Another study mentioned one patient experiencing a proarrhythmic effect while on this compound, highlighting the importance of careful monitoring during treatment. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




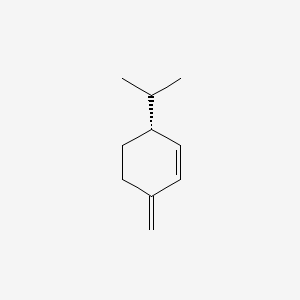


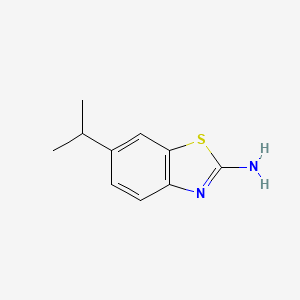
![(5S,5aR,8aS,9R)-8a-fluoro-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5,5a,6,9-tetrahydroisobenzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B1198446.png)
![n-[3-(2-Amino-5-methoxyphenyl)-3-oxopropyl]acetamide](/img/structure/B1198449.png)
![[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-trimethylammonium](/img/structure/B1198451.png)
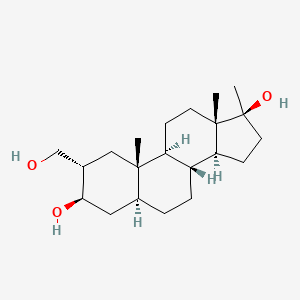
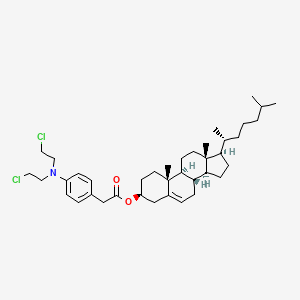

![N-[3-(1,3-dioxoisoindol-2-yl)propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide](/img/structure/B1198459.png)
